

Preparation of MAX-40279 Hemifumarate Stock Solutions: An Application Note and Protocol

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Compound of Interest

Compound Name: MAX-40279 hemifumarate

Cat. No.: B13920719

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Introduction

MAX-40279 is a potent, orally bioavailable dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and fibroblast growth factor receptor (FGFR).[1][2] Its ability to target both wild-type and mutant forms of FLT3, including those resistant to other inhibitors, makes it a promising candidate for the treatment of acute myeloid leukemia (AML).[3][4] MAX-40279 has demonstrated significant anti-tumor activity in preclinical models and is currently under clinical investigation.[4][5] Accurate and consistent preparation of stock solutions is critical for obtaining reliable and reproducible results in in vitro and in vivo studies. This document provides a detailed protocol for the preparation, storage, and handling of **MAX-40279 hemifumarate** stock solutions.

Compound Information and Data

Proper preparation of stock solutions begins with accurate information about the compound's properties. The following table summarizes key quantitative data for MAX-40279 and its hemifumarate salt.

Property	MAX-40279	MAX-40279 Hemifumarate	Source/Notes
Molecular Formula	C ₂₂ H ₂₃ FN ₆ OS	C ₂₂ H ₂₃ FN ₆ OS·½C ₄ H ₄ O ₄	[5][6]
Molecular Weight (g/mol)	438.53	554.59	[5][6]
Appearance	Solid	Crystalline powder	General observation
Solubility (in DMSO)	≥ 25 mg/mL (≥ 57.01 mM)	Information not available	[3] Note: Use newly opened DMSO as it is hygroscopic.
Solubility (in DMF)	Information not available	1.96 mg/mL (3.53 mM)	[6] Requires sonication, warming, pH adjustment to 5 with HCl, and heating to 60°C.
Recommended Storage (Solid)	-20°C	-20°C, sealed, away from moisture	[2][6]
Recommended Storage (Stock Solution)	-80°C for 6 months; -20°C for 1 month	-80°C for 6 months; -20°C for 1 month (sealed, away from moisture)	[7]

Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of **MAX-40279 hemifumarate** in dimethyl sulfoxide (DMSO).

Materials

- **MAX-40279 hemifumarate** powder (MW: 554.59 g/mol)
- Anhydrous/molecular sieve-dried, sterile DMSO

- Sterile microcentrifuge tubes (1.5 mL or 2 mL) or amber glass vials
- Analytical balance
- Vortex mixer
- Pipettes and sterile filter tips
- Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves

Safety Precautions

MAX-40279 is a potent bioactive compound. The powdered form can be hazardous if inhaled or comes into contact with skin. Always handle the solid compound and concentrated stock solutions in a chemical fume hood. Consult the Safety Data Sheet (SDS) for detailed safety information.

Step-by-Step Procedure

- **Equilibrate the Compound:** Before opening, allow the vial of **MAX-40279 hemifumarate** powder to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of moisture onto the powder.
- **Calculate the Required Mass:** To prepare a 10 mM stock solution, calculate the mass of **MAX-40279 hemifumarate** needed. For example, to prepare 1 mL of a 10 mM stock solution:
 - $\text{Mass (in mg)} = \text{Molarity (in M)} \times \text{Volume (in L)} \times \text{Molecular Weight (in g/mol)} \times 1000 \text{ mg/g}$
 - $\text{Mass} = 0.010 \text{ mol/L} \times 0.001 \text{ L} \times 554.59 \text{ g/mol} \times 1000 \text{ mg/g} = 5.55 \text{ mg}$
- **Weigh the Compound:** In a chemical fume hood, carefully weigh the calculated mass of **MAX-40279 hemifumarate** using an analytical balance. Use a weigh boat or directly weigh into a pre-tared sterile microcentrifuge tube.
- **Dissolution:** Add the calculated volume of sterile DMSO to the tube containing the weighed powder. For the example above, add 1 mL of DMSO.

- **Mixing:** Cap the tube securely and vortex the solution for 1-2 minutes until the compound is completely dissolved. A brief sonication in a water bath may aid dissolution if necessary. Visually inspect the solution to ensure no particulates are present.
- **Aliquoting and Storage:** To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 μ L) in sterile, clearly labeled microcentrifuge tubes.
- **Labeling:** Label each aliquot with the compound name (**MAX-40279 hemifumarate**), concentration (10 mM), solvent (DMSO), and the date of preparation.
- **Storage:** Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).^[7] Protect from light.

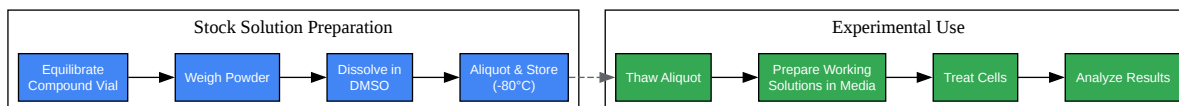
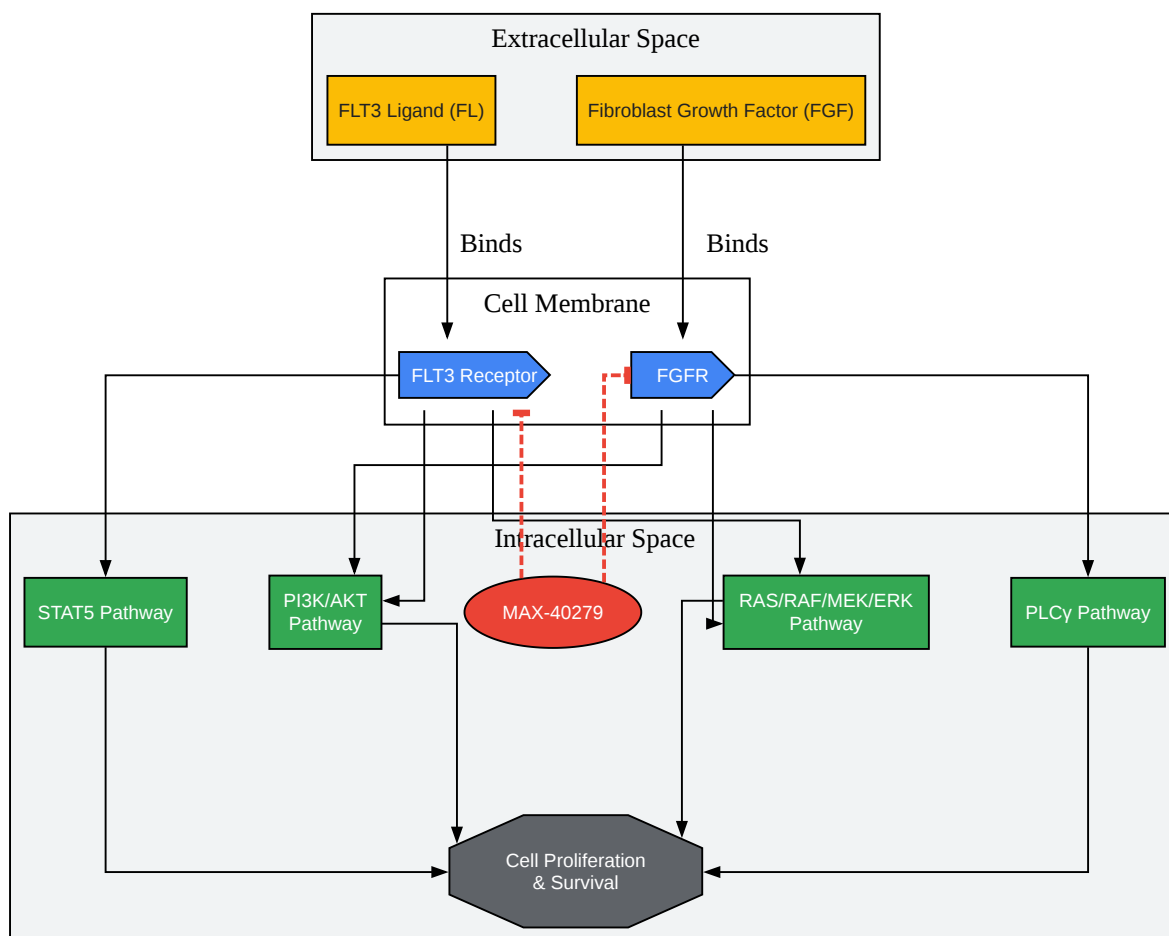
Application Notes

- **Solvent Considerations for Cell-Based Assays:** DMSO is a common solvent for in vitro studies but can be toxic to cells at higher concentrations. It is recommended to keep the final concentration of DMSO in cell culture media below 0.5%, and ideally at or below 0.1%, to minimize solvent-induced artifacts.^{[8][9]} Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.
- **Preparation of Working Solutions:** To prepare working solutions for cell culture experiments, thaw an aliquot of the stock solution at room temperature. Perform serial dilutions in sterile cell culture medium to achieve the desired final concentrations. Ensure thorough mixing after each dilution step.
- **Quality Control:** For rigorous studies, it is advisable to confirm the concentration and purity of the prepared stock solution using analytical methods such as High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS). The biological activity should be confirmed with a relevant bioassay.

Mechanism of Action and Signaling Pathway

MAX-40279 exerts its therapeutic effect by inhibiting the kinase activity of FLT3 and FGFR. These receptor tyrosine kinases are crucial components of signaling pathways that regulate cell proliferation, survival, and differentiation. In AML, activating mutations in FLT3 lead to

constitutive signaling and uncontrolled cell growth. The FGFR pathway has also been implicated in AML pathogenesis and resistance to FLT3 inhibitors. By targeting both pathways, MAX-40279 offers a dual mechanism to combat the disease.



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